molecular formula C11H9ClN4O B5888735 6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5888735
M. Wt: 248.67 g/mol
InChI Key: DKWSXTXLQJALAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. It has also been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has various advantages and limitations for laboratory experiments. One advantage is that it has been found to have broad-spectrum antimicrobial, antifungal, antiviral, and anticancer activities, making it a potentially useful compound for the development of new therapeutics. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are many future directions for the study of 6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate its mechanism of action in order to optimize its use in laboratory experiments. Another direction is to explore its potential use as a diagnostic agent for Alzheimer's disease. Additionally, further research is needed to determine its safety and efficacy in animal and human studies for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been achieved using various methods. One of the most common methods involves the reaction of 6-chloro-2-(2-furyl)pyrimidin-4-amine with dimethylformamide dimethyl acetal and triethyl orthoformate in the presence of a catalyst. Another method involves the reaction of 6-chloro-2-(2-furyl)pyrimidin-4-amine with 1,2,4-triazole-3-thiol in the presence of a base. The yield of the synthesis varies depending on the method used and the reaction conditions.

Scientific Research Applications

6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. Additionally, it has been found to have potential applications in the field of photodynamic therapy.

properties

IUPAC Name

6-chloro-2-(furan-2-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-6-9(12)7(2)16-11(13-6)14-10(15-16)8-4-3-5-17-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWSXTXLQJALAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C3=CC=CO3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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